molecular formula C12H9F3N2O2 B1339115 1-(3-(Trifluormethyl)benzyl)-1H-pyrazol-4-carbonsäure CAS No. 752222-88-1

1-(3-(Trifluormethyl)benzyl)-1H-pyrazol-4-carbonsäure

Katalognummer: B1339115
CAS-Nummer: 752222-88-1
Molekulargewicht: 270.21 g/mol
InChI-Schlüssel: UBZZBQIXYQZVDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H9F3N2O2 and its molecular weight is 270.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Adenosin-Rezeptor-Forschung

Diese Verbindung wurde bei der Entwicklung neuer Derivate eingesetzt, um deren Affinitäts- und Selektivitätsprofil an den vier Adenosin-Rezeptor-Subtypen zu untersuchen . Es wird angenommen, dass der 1-(3-Trifluormethyl-benzyl)-1H-pyrazol-Rest die Potenz und Selektivität gegenüber dem humanen A2B-Adenosin-Rezeptor verleiht. Interessanterweise zeigten jedoch einige Derivate stattdessen eine hohe Affinität und Selektivität für den hA3-Adenosin-Rezeptor mit einer Affinität im Nanomolarbereich .

Pharmakologische Anwendungen

Die Trifluormethylgruppe ist ein häufiges Pharmakophor in vielen von der FDA zugelassenen Arzneimitteln . Ihr Vorhandensein in Verbindungen kann die pharmakologischen Eigenschaften wie metabolische Stabilität und Bioverfügbarkeit erheblich beeinflussen. Die fragliche Verbindung könnte ein Vorläufer oder ein strukturelles Motiv bei der Synthese neuer Arzneistoffmoleküle sein, die verschiedene Krankheiten und Störungen bekämpfen.

Molekular-Docking-Studien

Für eine Reihe von Verbindungen, einschließlich des 1-(3-Trifluormethyl-benzyl)-1H-pyrazol-Rests, wurden Molekular-Docking-Studien an den vier Adenosin-Rezeptor-Subtypen durchgeführt . Diese Studien helfen, die Wechselwirkung zwischen der Verbindung und dem Rezeptor zu verstehen, was für die Entwicklung und Gestaltung von Arzneimitteln entscheidend ist.

Synthese von Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidin-Derivaten

Die Verbindung wurde als Konjugat an der C2-Position des Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-Gerüsts verwendet . Diese Konjugation ist Teil eines Synthesewegs zur Herstellung von Derivaten, die auf ihr Potenzial als Therapeutika untersucht werden.

Rolle bei der Potenz und Selektivität von Liganden

Die 1-(3-Trifluormethyl-benzyl)-1H-pyrazol-Gruppe wird auf ihre Rolle bei der Verleihung von Potenz und Selektivität an Liganden untersucht . Dies ist besonders relevant im Kontext der Entwicklung von Liganden, die selektiv an bestimmte Rezeptoren binden können.

Chemische Synthese und Reinigung

Die Verbindung wird durch Methoden wie Flashchromatographie synthetisiert und gereinigt . Der Prozess und die Ausbeute der Synthese sowie die Reinheit des Endprodukts sind für die Anwendung in Forschung und Entwicklung wichtig.

Safety and Hazards

While specific safety and hazard data for this compound are not available, compounds containing trifluoromethyl groups can be hazardous. They may cause skin and eye irritation, and they may be harmful if inhaled or swallowed .

Zukünftige Richtungen

The future directions for research on this compound could include exploring its potential uses in various fields, such as pharmaceuticals or agrochemicals, given the known utility of pyrazole derivatives and trifluoromethyl groups in these areas . Further studies could also aim to fully characterize its physical and chemical properties, and to develop safe and efficient methods for its synthesis.

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The trifluoromethyl group in its structure enhances its binding affinity to various biomolecules. This compound has been shown to interact with adenosine receptors, specifically the A3 subtype, where it acts as a potent and selective antagonist . Additionally, it has been observed to interact with caseinolytic protease P (ClpP), a protease involved in protein homeostasis in bacteria . These interactions are primarily driven by the compound’s ability to form stable complexes with the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, its interaction with adenosine receptors affects cell signaling pathways that regulate inflammatory responses and immune function . The compound’s ability to inhibit ClpP also impacts bacterial cell function by disrupting protein degradation pathways, leading to the accumulation of misfolded proteins and subsequent cellular stress . These effects highlight the compound’s potential as a therapeutic agent in modulating cellular functions and responses.

Molecular Mechanism

At the molecular level, 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cellular membranes and reach intracellular targets. Upon binding to adenosine receptors, the compound inhibits receptor activation by preventing the binding of endogenous ligands . In the case of ClpP, the compound binds to the active site serine, forming a stable complex that inhibits protease activity . These interactions result in the modulation of enzyme activity and subsequent changes in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on ClpP and adenosine receptors, suggesting sustained activity and potential for chronic therapeutic applications

Dosage Effects in Animal Models

The effects of 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits adenosine receptors and ClpP without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including cellular stress and apoptosis, due to the accumulation of misfolded proteins and disruption of cellular homeostasis . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse outcomes.

Metabolic Pathways

1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into more hydrophilic metabolites for excretion . Additionally, the compound’s interaction with adenosine receptors and ClpP influences metabolic flux and metabolite levels, further impacting cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects.

Transport and Distribution

Within cells and tissues, 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid is transported and distributed through passive diffusion and active transport mechanisms. The compound’s lipophilicity allows it to readily cross cellular membranes and reach intracellular targets . Additionally, specific transporters and binding proteins may facilitate its distribution to specific tissues and compartments, influencing its localization and accumulation . These transport and distribution properties are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid is influenced by its chemical structure and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it interacts with adenosine receptors and ClpP . Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, further influencing its activity and function . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Eigenschaften

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)10-3-1-2-8(4-10)6-17-7-9(5-16-17)11(18)19/h1-5,7H,6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZZBQIXYQZVDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467533
Record name 1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752222-88-1
Record name 1-[[3-(Trifluoromethyl)phenyl]methyl]-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=752222-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl pyrazole-4-carboxylate is reacted with 1-(bromomethyl)-3-(trifluoromethyl)benzene in acetone in the presence of potassium carbonate. The product, ethyl 1-{[3-(trifluoromethyl)phenyl]methyl}pyrazole-4-carboxylate, is then hydrolyzed with potassium hydroxide in methanol, to provide 1-{[3-(trifluoromethyl)phenyl]methyl}pyrazole-4-carboxylic acid.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.